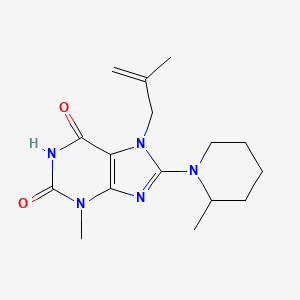

3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Descripción

The compound 3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as the "target compound") is a xanthine derivative with a purine-2,6-dione core. Its structural features include:

- 3-position: Methyl group, common in xanthine analogs (e.g., caffeine, theophylline).

- 7-position: 2-Methylallyl group, a branched allyl substituent that may enhance lipophilicity and influence receptor interactions.

- 8-position: 2-Methylpiperidin-1-yl group, a nitrogen-containing heterocycle that could modulate selectivity for enzyme targets.

Propiedades

IUPAC Name |

3-methyl-8-(2-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-8-6-5-7-11(20)3/h11H,1,5-9H2,2-4H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIXQJJDIFEYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring a purine core with various substituents, suggests significant biological activity, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-methyl-8-(2-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione. It has a molecular formula of C16H23N5O2 and a molecular weight of approximately 317.39 g/mol. The structural features include:

- Purine Core : Essential for nucleic acid interactions.

- Methyl and Methylallyl Groups : Potentially influence solubility and bioactivity.

- Piperidinyl Group : Commonly associated with enhanced binding to biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Nucleic Acid Interaction : The purine core allows for potential binding to nucleic acids, which may interfere with DNA or RNA synthesis, impacting cellular replication and transcription processes.

- Enzyme Modulation : The compound may act as a ligand for various enzymes involved in nucleotide metabolism, potentially altering their activity and influencing metabolic pathways.

- Receptor Binding : The piperidinyl group enhances the likelihood of interaction with receptors or proteins involved in signal transduction pathways.

Anticancer Activity

Preliminary studies suggest that compounds with a purine structure can exhibit anticancer properties. The ability to mimic natural nucleotides may allow these compounds to disrupt cancer cell proliferation by interfering with DNA replication.

Anti-inflammatory Effects

The presence of the piperidinyl group suggests potential anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory responses in various disease models.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antiviral Activity Study | A related purine derivative demonstrated significant inhibition of viral replication in vitro, suggesting potential for this compound in antiviral drug development. |

| Anticancer Screening | In vitro assays indicated that similar compounds reduced cell viability in cancer cell lines by inducing apoptosis. |

| Inflammation Model | Animal models showed that related piperidine-containing compounds reduced markers of inflammation significantly compared to controls. |

Case Study: Antiviral Activity

In a study examining the antiviral properties of purine derivatives, researchers found that compounds structurally similar to this compound exhibited IC50 values in the nanomolar range against respiratory viruses. This suggests that further exploration into this specific compound could yield valuable insights into its therapeutic potential against viral infections.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key analogs are compared below based on substitutions at positions 7 and 8, which critically influence pharmacological activity.

Table 1: Structural and Pharmacological Comparison

Key Findings from Comparative Studies

Role of the 8-Position Substituent

- Linagliptin: The 8-position 3-aminopiperidin-1-yl group is critical for binding to DPP-4, with the amine forming hydrogen bonds to the enzyme’s catalytic site .

- Compound 3j : Replacement of caffeine’s 8-methyl group with a 6-methylpyridin-2-yloxy group abolished CNS stimulation but retained analgesic effects, highlighting the 8-position’s role in target selectivity .

- NCT-501 : The 8-cyclopropanecarbonyl-piperidin-4-yloxy group enhances metabolic stability and ALDH1A1 inhibition, suggesting bulky substituents improve target engagement .

Impact of the 7-Position Substituent

- Linagliptin vs.

- NCT-501 : The 3-methylbenzyl group at position 7 improves lipophilicity, aiding blood-brain barrier penetration for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.